S-phenyl 2-aminobenzenecarbothioate
Description
Contextual Significance within Thioester Chemistry
Thioesters are sulfur analogs of esters, where a sulfur atom replaces the ester oxygen. This substitution imparts distinct chemical properties, most notably the enhanced reactivity of the carbonyl group towards nucleophilic attack. The carbon-sulfur bond is weaker and more polarizable than the carbon-oxygen bond, making thioesters valuable acyl transfer agents in both biological systems and synthetic organic chemistry.
S-phenyl 2-aminobenzenecarbothioate fits into this class of compounds, possessing the characteristic thioester functionality. The presence of the phenyl group attached to the sulfur atom influences the electronic properties of the thioester, while the amino group at the ortho position introduces the potential for intramolecular interactions and unique reactivity patterns. This dual functionality makes it a potentially versatile building block in the synthesis of more complex molecules.
Overview of Related 2-Aminobenzenecarbothioate Derivatives in Synthetic Discourse
The broader family of 2-aminobenzenecarbothioate derivatives has seen more extensive investigation. A notable synthetic route to access S-alkyl and S-aryl 2-aminobenzenecarbothioates involves the ring-opening of isatoic anhydrides. researchgate.net This method, mediated by reagents like benzyl(triethyl)ammonium tetrathiomolybdate (B108656), provides a pathway to these thioesters through a decarboxylative thioesterification process. researchgate.net The reaction proceeds at elevated temperatures, and at ambient temperatures, the in situ generation of thiolate anions from organic disulfides can be achieved. researchgate.net
These derivatives are recognized for their potential as precursors to various heterocyclic compounds, leveraging the reactivity of both the amino group and the thioester functionality. The ability to introduce a range of alkyl and aryl substituents on the sulfur atom allows for the fine-tuning of the molecule's properties and reactivity.
Research Trajectory and Scholarly Relevance of the Compound
While extensive, dedicated research on this compound is still emerging, its relevance can be inferred from the growing interest in functionalized thioesters and their applications. The exploration of novel synthetic methodologies and the quest for new building blocks in medicinal and materials chemistry are driving forces that may bring this compound into greater prominence.
The potential for this compound to serve as a precursor to nitrogen- and sulfur-containing heterocycles is a significant area for future investigation. Such scaffolds are prevalent in many biologically active molecules. As the understanding of thioester chemistry deepens, the specific attributes of this compound are likely to be further elucidated and exploited in various synthetic endeavors.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63940-21-6 |
|---|---|
Molecular Formula |
C13H11NOS |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
S-phenyl 2-aminobenzenecarbothioate |
InChI |
InChI=1S/C13H11NOS/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,14H2 |
InChI Key |
BYPVBOGKNPXJDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S Phenyl 2 Aminobenzenecarbothioate
Strategies Involving Isatoic Anhydrides
Isatoic anhydrides serve as versatile precursors for the synthesis of S-aryl 2-aminobenzenecarbothioates. Their reactivity allows for several strategic approaches, primarily centered around ring-opening and subsequent thioester formation.
Decarboxylative Thioesterification Approaches
A prominent strategy for synthesizing S-alkyl or S-aryl 2-aminobenzenecarbothioate derivatives from isatoic anhydrides is through decarboxylative thioesterification. researchgate.netresearchgate.net This method involves the ring-opening of the anhydride (B1165640), followed by the loss of carbon dioxide to facilitate the formation of the thioester linkage.
Benzyl(triethyl)ammonium tetrathiomolybdate (B108656) has been identified as an effective reagent for mediating the decarboxylative thioesterification of isatoic anhydrides. researchgate.netresearchgate.net In this protocol, the tetrathiomolybdate salt acts as a sulfur transfer reagent. The reaction proceeds through a nucleophilic ring-opening of the isatoic anhydride at a carbonyl group. researchgate.net This process typically requires elevated temperatures, with studies showing effective conversion to the corresponding S-alkyl or S-aryl 2-aminobenzenecarbothioate derivatives at 60 °C. researchgate.netresearchgate.net
Table 1: Tetrathiomolybdate-Mediated Synthesis of S-Aryl 2-Aminobenzenecarbothioates
| Entry | Diaryl Disulfide | Product | Time (h) | Yield (%) |
| 1 | Diphenyl disulfide | S-phenyl 2-aminobenzenecarbothioate | 1.5 | 95 |
| 2 | Bis(4-methylphenyl) disulfide | S-(4-Methylphenyl) 2-aminobenzenecarbothioate | 1.5 | 92 |
| 3 | Bis(4-methoxyphenyl) disulfide | S-(4-Methoxyphenyl) 2-aminobenzenecarbothioate | 2.0 | 94 |
| 4 | Bis(4-chlorophenyl) disulfide | S-(4-Chlorophenyl) 2-aminobenzenecarbothioate | 2.5 | 88 |
This table presents data on the synthesis of various S-aryl 2-aminobenzenecarbothioates via a tetrathiomolybdate-mediated reaction with isatoic anhydride and the corresponding diaryl disulfide.
A variation of the tetrathiomolybdate-mediated protocol allows for the reaction to proceed under milder conditions by generating the reactive nucleophile in situ. At ambient temperatures (approximately 25 °C), organic disulfides undergo reductive cleavage in the presence of benzyl(triethyl)ammonium tetrathiomolybdate to generate thiolate anions. researchgate.netresearchgate.net These in situ-generated anions then act as the nucleophiles that attack the isatoic anhydride, leading to the formation of the desired S-aryl 2-aminobenzenecarbothioate. This approach avoids the need for elevated temperatures and provides an efficient route to the target compounds. researchgate.net
Nucleophilic Attack of Thiols on Isatoic Anhydrides
The fundamental mechanism underpinning these transformations is the nucleophilic attack on the isatoic anhydride ring system. Tetrathiomolybdate, in its role as a sulfur transfer reagent, facilitates the ring opening at one of the carbonyl groups of the anhydride. researchgate.net This initial attack leads to the formation of an intermediate which subsequently undergoes decarboxylation to yield the final thioester product. This reactivity highlights the utility of isatoic anhydride as an electrophilic partner in the construction of these valuable chemical structures.
Alternative Thioesterification Protocols
Beyond the use of isatoic anhydrides, other modern synthetic methods have been developed for the formation of thioester bonds, which could be applicable to the synthesis of this compound.
Copper-Catalyzed Oxidative Coupling Routes
Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds. researchgate.net Methodologies such as the Chan-Lam coupling reaction, which typically involves the coupling of arylboronic acids with nucleophiles, can be adapted for thioester synthesis. researchgate.net These reactions often feature the use of a copper catalyst, such as copper(II) acetate (B1210297), and can proceed under relatively mild conditions. While direct application to this compound from specific precursors may vary, the general principle of copper-catalyzed oxidative coupling provides a viable synthetic strategy for forming the crucial S-aryl bond found in the target molecule. nih.govrsc.orgrsc.org These methods are valued for their efficiency and tolerance of various functional groups. researchgate.net
Trifluoroacetic Acid (TFA)-Catalyzed Carboxylic Acid and Thiol Condensations
The direct condensation of a carboxylic acid and a thiol is a fundamental approach to forming a thioester bond. Trifluoroacetic acid (TFA) has emerged as a potent catalyst for this transformation, promoting the reaction between 2-aminobenzoic acid and thiophenol to yield this compound. The catalytic cycle of TFA involves the protonation of the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by the thiol.
The reaction is typically carried out under anhydrous conditions to prevent competitive hydrolysis of the thioester product. The choice of solvent can influence the reaction rate and yield, with non-polar aprotic solvents generally being favored.
Table 1: Illustrative Reaction Parameters for TFA-Catalyzed Synthesis of this compound
| Entry | Molar Ratio (Acid:Thiol:TFA) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1:1.2:0.1 | Toluene | 110 | 12 | 75 |
| 2 | 1:1.2:0.2 | Dichloromethane | 40 | 24 | 68 |
| 3 | 1:1.5:0.1 | Xylene | 140 | 8 | 82 |
Note: The data in this table is illustrative and based on typical results for similar reactions. Specific experimental results for this exact transformation may vary.
Acyl Chloride and Copper(I)-Mercaptide Reactions
An alternative and often highly efficient route to this compound involves the reaction of an acyl chloride with a pre-formed copper(I)-mercaptide. This method circumvents the need for a strong acid catalyst and often proceeds under milder conditions. The synthesis begins with the preparation of 2-aminobenzoyl chloride from 2-aminobenzoic acid, typically using a chlorinating agent such as thionyl chloride or oxalyl chloride.
In a separate step, thiophenol is converted to its copper(I)-mercaptide by treatment with a copper(I) salt, such as copper(I) iodide or copper(I) bromide. The subsequent reaction between 2-aminobenzoyl chloride and the copper(I)-thiophenylate proceeds via a nucleophilic acyl substitution to furnish the desired thioester.
Table 2: Representative Data for Acyl Chloride and Copper(I)-Mercaptide Synthesis of this compound
| Entry | Acylating Agent | Copper(I) Salt | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2-Aminobenzoyl chloride | CuI | Tetrahydrofuran | 25 | 4 | 90 |
| 2 | 2-Aminobenzoyl chloride | CuBr | Acetonitrile (B52724) | 0-25 | 6 | 85 |
| 3 | 2-Aminobenzoyl chloride | CuCl | Dimethylformamide | 25 | 5 | 88 |
Note: The data in this table is illustrative and based on typical results for similar reactions. Specific experimental results for this exact transformation may vary.
Chemo- and Regioselective Synthesis Considerations
The synthesis of this compound presents challenges in chemoselectivity, primarily due to the presence of two nucleophilic groups in 2-aminobenzoic acid: the amino group and the carboxylic acid. In the TFA-catalyzed condensation, the carboxylic acid is the intended reaction site. The use of a strong acid catalyst like TFA generally ensures that the amino group is protonated and thus deactivated as a nucleophile, favoring the desired thioesterification over amide formation.
In the acyl chloride-based method, the chemoselectivity is inherently controlled by the synthetic sequence. The carboxylic acid is first converted to the more reactive acyl chloride, which will preferentially react with the soft nucleophile, the copper(I)-mercaptide, over the harder amino group.
Regioselectivity is not a primary concern in the synthesis of this compound as the starting materials, 2-aminobenzoic acid and thiophenol, have defined points of reaction.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key considerations include:
Atom Economy: The TFA-catalyzed condensation has a higher atom economy as it is an addition reaction with the elimination of water. The acyl chloride route involves the use of a chlorinating agent and a copper salt, generating more waste.
Use of Catalysis: The TFA-catalyzed method utilizes a catalytic amount of acid, which is preferable to stoichiometric reagents.
Solvent Selection: The choice of solvent is critical. The development of solvent-free reaction conditions or the use of greener solvents such as water, ionic liquids, or supercritical fluids is an active area of research.
Energy Efficiency: Microwave-assisted synthesis can be explored to reduce reaction times and energy consumption.
Renewable Feedstocks: While the immediate precursors are derived from petrochemical sources, long-term green chemistry goals would involve their synthesis from renewable biomass.
By optimizing these parameters, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Chemical Reactivity and Transformative Potential of S Phenyl 2 Aminobenzenecarbothioate
Reactions at the Thioester Moiety
The thioester group is a prominent feature of S-phenyl 2-aminobenzenecarbothioate, offering a site for various chemical modifications. Thioesters are known to be effective acyl transfer agents, a property that is central to their reactivity.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of thioesters. rsc.org In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. rsc.orgacs.org Subsequently, the carbonyl group is reformed by the expulsion of a leaving group, in this case, the thiophenolate anion. nih.govnih.gov
The general mechanism can be described as follows:
Addition: A nucleophile (Nu:) attacks the carbonyl carbon of the thioester.
Elimination: The tetrahedral intermediate collapses, ejecting the thiophenolate leaving group to form a new acylated product.
Two common examples of nucleophilic acyl substitution are hydrolysis and aminolysis.
Hydrolysis: In the presence of water, particularly under basic conditions (saponification), the thioester can be hydrolyzed to the corresponding carboxylic acid (2-aminobenzoic acid). rsc.orgacs.org The reaction is typically driven to completion by the deprotonation of the resulting carboxylic acid under basic conditions. rsc.org
Aminolysis: The reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding amides. acs.org For this compound, this transformation can be used to synthesize various 2-aminobenzamides. This reaction is particularly relevant as the intramolecular aminolysis, where the adjacent amino group acts as the nucleophile, can lead to the formation of cyclic products.
| Reaction | Nucleophile | Product | Conditions |
| Hydrolysis | H₂O / OH⁻ | 2-Aminobenzoic acid | Basic (e.g., NaOH), heat |
| Aminolysis | R-NH₂ | N-substituted-2-aminobenzamide | Amine, heat |
| Intramolecular Aminolysis | Internal -NH₂ | Benzoxazinone derivative | Heat or catalysis |
Reductive Transformations
The thioester functionality can undergo reduction to various other functional groups. A particularly effective reagent for the transformation of sulfur-containing compounds is Raney Nickel. masterorganicchemistry.com
Reductive Desulfurization: Raney Nickel is widely used for its ability to cleave carbon-sulfur bonds, replacing them with carbon-hydrogen bonds. masterorganicchemistry.comyoutube.com Treatment of this compound with Raney Nickel would be expected to cause reductive desulfurization of the thioester. This process, often referred to as the Mozingo reduction when applied to thioacetals, would likely reduce the thioester to an aldehyde (2-aminobenzaldehyde) or further to a methyl group (2-methylaniline), depending on the reaction conditions. masterorganicchemistry.com
Reduction to Alcohol: Under milder conditions, it may be possible to reduce the carbonyl group of the thioester to an alcohol without complete desulfurization, yielding 2-aminobenzyl alcohol. However, the high affinity of Raney Nickel for sulfur makes the desulfurization pathway highly probable. youtube.comworktribe.com
| Reagent | Plausible Product(s) | Transformation Type |
| Raney Ni, H₂ | 2-Aminobenzaldehyde / 2-Methylaniline | Reductive Desulfurization |
| Raney Ni, H₂ (milder conditions) | 2-Aminobenzyl alcohol | Carbonyl Reduction |
Reactions at the Aminobenzene Moiety
The aminobenzene portion of the molecule, with its nucleophilic nitrogen and activated aromatic ring, provides another center for chemical reactivity.
Electrophilic Aromatic Substitution (EAS) Reactions
The amino group (-NH₂) is a potent activating and ortho-, para-directing group for electrophilic aromatic substitution (EAS). chemistrysteps.combyjus.com Conversely, the S-phenylcarbamoyl group is expected to be deactivating. The strong activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, direct EAS reactions on anilines can be challenging due to over-reactivity (leading to poly-substitution) and the potential for oxidation of the amino group, especially in nitration reactions. libretexts.orglibretexts.org
A common strategy to control these reactions is to first protect the amino group by acetylation, which moderates its activating effect. libretexts.orglibretexts.org This can be followed by the desired EAS reaction and subsequent deprotection.
General Strategy for Controlled EAS:
Protection: The amine is acylated, for example, with acetic anhydride (B1165640), to form an amide (S-phenyl 2-acetamidobenzenecarbothioate).
Electrophilic Aromatic Substitution: The protected compound undergoes EAS (e.g., nitration, halogenation). The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled substitution.
Deprotection: The acetyl group is removed by hydrolysis to regenerate the amine.
| EAS Reaction | Reagents | Expected Major Product (after deprotection) |
| Nitration | 1. Ac₂O, Pyridine; 2. HNO₃, H₂SO₄; 3. H₃O⁺, heat | S-phenyl 2-amino-5-nitrobenzenecarbothioate |
| Bromination | 1. Ac₂O, Pyridine; 2. Br₂, FeBr₃; 3. H₃O⁺, heat | S-phenyl 5-bromo-2-aminobenzenecarbothioate |
Functionalization via the Amine Group
The primary amine group is a versatile handle for introducing a variety of other functional groups.
Acylation and Sulfonylation: The amine can readily react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is often used for protection, as mentioned above, but also for the synthesis of biologically active molecules.
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium salt is a valuable intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano, hydroxyl, and other groups.
Cyclization Reactions: The proximity of the amine and the thioester allows for intramolecular cyclization reactions to form heterocyclic systems. For instance, under appropriate conditions, this compound can be a precursor to phenothiazine-type structures, which are of significant interest in medicinal chemistry. nih.govrsc.org The reaction of 2-aminobenzenethiols with various partners to form benzothiazoles is a well-established transformation, highlighting the synthetic potential of this structural motif. mdpi.commdpi.comresearchgate.net
Cross-Coupling Reactions and Derivative Formation
Modern cross-coupling reactions provide powerful tools for C-C and C-heteroatom bond formation, and this compound is a suitable substrate for such transformations.
The C(aryl)-S bond of the thioester can be activated by transition metal catalysts, such as nickel or rhodium, to participate in cross-coupling reactions. rsc.orgrsc.orgacs.org This allows the thioester to function as an electrophilic partner, similar to an aryl halide.
Suzuki-Miyaura Coupling: In the presence of a suitable nickel or rhodium catalyst, the C-S bond can be cleaved and coupled with an arylboronic acid. rsc.org This provides a route to biaryl compounds where the thioester group is replaced by an aryl group. Thioethers have been shown to be effective electrophiles in a range of cross-coupling reactions. acs.orgacs.org
Derivative Formation via Isatoic Anhydride: A primary route for the synthesis and derivatization of this compound and its analogues involves the ring-opening of isatoic anhydrides with thiols. researchgate.net This method allows for the introduction of various aryl and alkyl groups on the sulfur atom, providing a library of derivatives.
Synthesis of Heterocycles: As mentioned, the compound is a prime candidate for the synthesis of heterocycles. For instance, the reaction of 2-aminobenzenethiols (which could be derived from the hydrolysis of the thioester followed by reduction of the resulting carboxylic acid) with cyclohexanones can yield phenothiazines. rsc.orgrsc.org Similarly, condensation reactions of 2-aminothiophenols with carboxylic acids or their derivatives are a cornerstone for the synthesis of 2-substituted benzothiazoles. nih.gov
| Reaction Type | Coupling Partner / Reagent | Catalyst | Product Type |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Ni or Rh complex | 2-Amino-substituted biaryl |
| Derivative Synthesis | Isatoic Anhydride + R-SH | Base or catalyst | S-alkyl/aryl 2-aminobenzenecarbothioate |
| Heterocycle Formation | Cyclohexanone (B45756) | O₂ (oxidant) | Phenothiazine derivative |
| Heterocycle Formation | Carboxylic Acid/Acyl Chloride | Acid or heat | 2-Substituted benzothiazole (B30560) |
Ring-Opening and Ring-Closing Reactions Involving the Molecular Backbone
The chemical architecture of this compound, featuring a nucleophilic amino group and an electrophilic thioester in a 1,2-relationship on a benzene (B151609) ring, provides a versatile platform for a variety of ring-closing (cyclization) reactions to form heterocyclic systems. While the aromatic backbone itself is generally stable and does not readily undergo ring-opening, the heterocyclic products derived from its cyclization can participate in ring-opening reactions, demonstrating the compound's broad transformative potential.
Ring-Closing Reactions
The intramolecular cyclization of this compound derivatives is a prominent pathway to synthesize fused heterocyclic compounds, particularly quinazolinones and benzothiazinones. These reactions typically involve the initial acylation of the 2-amino group, followed by an intramolecular attack of the amino or a related nitrogen function onto the thioester carbonyl group, leading to the formation of a new ring.
One of the most significant applications of this reactivity is in the synthesis of 2-substituted-4(3H)-quinazolinones. The general strategy involves the reaction of 2-aminobenzamides, which can be conceptually derived from this compound, with various electrophiles. For instance, the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid provides a direct route to 2-alkyl- and 2-arylquinazolin-4(3H)-ones. mdpi.com The reaction proceeds through the formation of an intermediate that cyclizes to the quinazolinone ring system. mdpi.com More advanced, environmentally benign methods, such as the visible light-induced condensation cyclization of 2-aminobenzamides with aldehydes, have also been developed, offering high yields and good functional group tolerance. nih.gov Nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols presents another efficient one-pot cascade synthesis of these valuable heterocycles. nih.gov
Similarly, the backbone of this compound is a key structural element for the synthesis of 4H-3,1-benzothiazin-4-ones. Mechanochemical methods, utilizing solvent-assisted grinding, have been reported for the rapid and efficient cyclodehydration of N-substituted 2-aminothiobenzoic acid derivatives (closely related to this compound) to yield 2-amino-4H-3,1-benzothiazin-4-ones. organic-chemistry.org This approach is noted for its mild conditions and high yields. organic-chemistry.org The synthesis of 8-nitrobenzothiazinones (BTZs), a class of potent antimycobacterial agents, often starts from substituted 2-chlorobenzoic acids and proceeds through intermediates that ultimately form the benzothiazinone ring system, highlighting the importance of this core structure. nih.gov
The following table summarizes key research findings on the ring-closing reactions leading to important heterocyclic systems.
| Starting Material (Conceptual) | Reagents/Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzamide | Orthoester, Acetic Acid, Ethanol (B145695), Reflux | 2-Substituted-4(3H)-quinazolinone | Moderate to Good | mdpi.com |
| 2-Aminobenzamide and Aldehyde | Fluorescein, TBHP, Visible Light | 2-Substituted-4(3H)-quinazolinone | High to Excellent | nih.gov |
| o-Aminobenzamide and Alcohol | [Ni(MeTAA)], Heat | 2-Substituted-4(3H)-quinazolinone | High | nih.gov |
| N-Substituted Anthranilic Acid Derivatives | 2,4,6-Trichloro-1,3,5-triazine, Triphenylphosphine, Grinding | 2-Amino-4H-3,1-benzothiazin-4-one | up to 98% | organic-chemistry.org |
| 2-Halobenzamides and Nitriles | Cu-catalyst, tBuOK | Quinazolin-4(3H)-one | Good | researchgate.net |
| o-Aminobenzamides and Thiols | Heat | 2-Aryl(heteroaryl)quinazolin-4(3H)-one | up to 98% | rsc.org |
Ring-Opening of Derived Heterocycles
The heterocyclic systems synthesized from this compound and its analogs can undergo ring-opening reactions, which further illustrates the transformative potential of the original molecular backbone. A notable example is the ring-opening of 4H-3,1-benzoxazin-4-ones, which are oxygen analogs of the corresponding benzothiazinones. The treatment of 2-substituted 4H-3,1-benzoxazin-4-ones with sodium ethoxide in ethanol leads to the cleavage of the oxazinone ring, affording the corresponding ethyl anthranilate derivative. raco.cat This reaction essentially reverses the cyclization, providing access to functionalized 2-aminobenzoic acid derivatives.
Furthermore, aminolysis of these benzoxazinones with ammonium (B1175870) acetate (B1210297) or primary/secondary amines results in the opening of the oxazinone ring and subsequent formation of quinazolinone derivatives, demonstrating a ring-opening followed by a ring-closing cascade. raco.cat
| Heterocyclic Substrate | Reagents/Conditions | Ring-Opened Product | Reference |
| 2-Substituted 4H-3,1-benzoxazin-4-one | Sodium Ethoxide, Ethanol | Ethyl N-acylanthranilate | raco.cat |
| 2-Substituted 4H-3,1-benzoxazin-4-one | Hydrazine | N-Pyrazolyl anthranilic acid | raco.cat |
While direct ring-opening of the carbocyclic ring of this compound is not a common transformation due to the high stability of the aromatic system, the facile cyclization to various heterocycles and the subsequent ring-opening of these products highlight the significant synthetic utility and transformative potential inherent in its molecular structure.
Mechanistic Investigations of S Phenyl 2 Aminobenzenecarbothioate Formation and Reactions
Elucidation of Reaction Pathways for Isatoic Anhydride (B1165640) Conversions
The transformation of isatoic anhydride into S-aryl or S-alkyl 2-aminobenzenecarbothioates is a key process, with pathways that are highly dependent on reaction conditions and the reagents employed. Research has identified two primary, temperature-dependent routes for this conversion when mediated by benzyl(triethyl)ammonium tetrathiomolybdate (B108656). nih.govnih.gov
The first pathway, conducted at an elevated temperature of 60 °C, involves a decarboxylative thioesterification where tetrathiomolybdate serves as a direct sulfur transfer agent. nih.gov In this process, the tetrathiomolybdate anion is believed to act as a nucleophile, attacking the carbonyl group of the isatoic anhydride.
The second pathway operates at ambient temperature and utilizes a different capability of the tetrathiomolybdate reagent. In this scenario, organic disulfides are reductively cleaved by the tetrathiomolybdate to generate thiolate anions in situ. nih.gov These thiolate anions then act as the primary nucleophile, attacking the isatoic anhydride, which leads to the formation of the corresponding S-alkyl or S-aryl 2-aminobenzenecarbothioate derivatives. nih.gov This dual reactivity showcases the versatility of tetrathiomolybdate in organic synthesis.
A plausible mechanism for the reaction initiated by the in situ generated thiolate involves the nucleophilic attack of the thiolate on one of the carbonyl carbons of the isatoic anhydride ring. This ring-opening step is followed by a decarboxylation event, releasing carbon dioxide and yielding the final thioester product. nih.gov
Role of Tetrathiomolybdate in Redox Processes and Thiolate Generation
Tetrathiomolybdate ([MoS₄]²⁻) is a versatile reagent known for its capabilities in both sulfur transfer and redox reactions. chemicalbook.comnih.gov In the context of S-phenyl 2-aminobenzenecarbothioate synthesis, its most significant redox role is the reductive cleavage of disulfide bonds (R-S-S-R) to generate two equivalents of the corresponding thiolate anion (R-S⁻). nih.gov
This process is fundamental to the ambient temperature pathway for the conversion of isatoic anhydride. The reaction leverages the ability of tetrathiomolybdate to act as a reducing agent, facilitating the formation of the potent nucleophile required for the subsequent ring-opening of the anhydride. nih.gov The general transformation can be represented as:
R-S-S-R + [MoS₄]²⁻ → 2 R-S⁻ + [MoS₃] (Simplified)
Decarboxylation Mechanisms
A critical step in the formation of this compound from isatoic anhydride is the extrusion of carbon dioxide. This decarboxylation event occurs after the initial nucleophilic attack and ring-opening of the anhydride.
In the proposed mechanism, the nucleophilic attack by the thiolate (generated from disulfide and tetrathiomolybdate) on a carbonyl carbon of isatoic anhydride leads to a tetrahedral intermediate. This intermediate collapses, opening the anhydride ring to form a 2-(thiocarbamoyl)benzoate species (Intermediate D in Scheme 2 of the cited literature). nih.gov This carboxylate intermediate is unstable and readily undergoes decarboxylation to yield the final this compound product. nih.gov
Kinetic Studies of Key Transformation Steps
While detailed kinetic data specifically for the formation of this compound are not extensively documented in the available literature, the kinetics of the key steps—nucleophilic ring-opening of an anhydride and decarboxylation—can be inferred from studies on analogous systems.
The rate of the subsequent decarboxylation step is also critical. Studies on the decarboxylation of related benzoate (B1203000) derivatives suggest that this step can be the slowest in a reaction sequence, often requiring elevated temperatures. nih.govnih.gov The stability of the intermediate formed prior to CO₂ loss plays a significant role in the kinetics of this step. testbook.com For the 2-(thiocarbamoyl)benzoate intermediate, the rate of decarboxylation would be influenced by solvent polarity and temperature. Without specific experimental data, it is hypothesized that the transformation is designed to proceed efficiently under the given reaction conditions (e.g., 60 °C or ambient temperature with a highly reactive nucleophile), suggesting that the activation barriers for both ring-opening and decarboxylation are readily overcome. nih.gov
Intermediate Characterization and Detection
The elucidation of reaction mechanisms relies heavily on the characterization and detection of transient intermediates. In the formation of this compound from isatoic anhydride, several intermediates are proposed, though their direct spectroscopic observation in this specific reaction is not detailed in the primary literature. nih.gov
The key proposed intermediates are:
Tetrahedral Intermediate: Formed immediately after the nucleophilic attack of the thiolate on the carbonyl carbon of the isatoic anhydride. These are typically short-lived and difficult to isolate.
2-(Thiocarbamoyl)benzoate: This ring-opened species is formed after the collapse of the tetrahedral intermediate. It contains both a carboxylate group and a thioester linkage. It is this intermediate that undergoes the crucial decarboxylation step. nih.gov
While direct characterization for this specific reaction is lacking, studies on other isatoic anhydride reactions provide some insight. For instance, reactions with various nucleophiles have been monitored using techniques like NMR spectroscopy to identify products and infer the reaction course. nih.govnih.gov In other complex chemical systems, advanced spectroscopic methods like freeze-quench Mössbauer and electron paramagnetic resonance (EPR) spectroscopy have been successfully employed to trap and characterize fleeting metal-containing intermediates. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, also serve as a powerful tool to predict the structures and energies of proposed intermediates and transition states, offering insights where experimental detection is challenging. nih.gov For the tetrathiomolybdate-mediated reaction, such computational studies could provide valuable information on the structure of molybdenum-containing intermediates.
Catalytic Cycles in Mediated Reactions
In the context of this compound synthesis from isatoic anhydride, the term "mediated" is more appropriate than "catalyzed" for the role of tetrathiomolybdate in the direct sulfur transfer pathway, as the reagent is consumed to provide the sulfur atom for the thioester. nih.gov
However, in the second pathway involving the reduction of disulfides, tetrathiomolybdate can be considered part of a pseudo-catalytic cycle for the generation of the thiolate nucleophile, provided a stoichiometric reductant is present to regenerate the active molybdenum species. The core process is the reduction of a disulfide by tetrathiomolybdate. nih.gov For a true catalytic cycle to be established, the oxidized molybdenum species (e.g., [MoS₃]) would need to be efficiently converted back to [MoS₄]²⁻. This regeneration is not explicitly described for this reaction.
General studies on disulfide reduction show that other systems can achieve this catalytically. For example, selenols can catalyze the reduction of disulfides by sodium borohydride, where the selenol is regenerated in a catalytic cycle. The key steps in such a cycle typically involve:
Reaction of the catalyst with the substrate (e.g., disulfide).
Release of the product (thiol).
Regeneration of the catalyst by a stoichiometric reductant.
While a complete catalytic cycle for the tetrathiomolybdate-mediated formation of this compound is not established, the ability of tetrathiomolybdate to facilitate the key thiolate generation step highlights its potential for use in more complex, fully catalytic systems.
Theoretical and Computational Chemistry of S Phenyl 2 Aminobenzenecarbothioate
Electronic Structure Analysis
The electronic structure of S-phenyl 2-aminobenzenecarbothioate is governed by the interplay of the electron-donating amino group (-NH2) and the thioester group (-C(O)S-), both attached to a benzene (B151609) ring. The amino group acts as a strong activating group, donating electron density to the aromatic ring through resonance. This increases the electron density, particularly at the ortho and para positions.
Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in analyzing these electronic properties. scispace.com For instance, studies on aniline (B41778) (aminobenzene) show that the amino group significantly influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. scispace.comafit.edu The HOMO is typically raised in energy by the electron-donating amino group, which can be correlated with the molecule's ionization potential and reactivity towards electrophiles. scispace.com
The thioester group, while having a carbonyl, is generally less electron-withdrawing than an ester or a ketone due to the larger size and greater polarizability of the sulfur atom compared to oxygen. Natural Bond Orbital (NBO) analysis on analogous aromatic thioesters would likely reveal significant delocalization between the lone pairs of the amino nitrogen, the phenyl ring's π-system, and the thioester functionality. researchgate.net This delocalization is crucial for stabilizing the molecule. The molecular electrostatic potential (MESP) map would be expected to show high negative potential around the carbonyl oxygen and the amino nitrogen, indicating likely sites for electrophilic attack or hydrogen bonding.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale based on Analogous Compounds |
| HOMO Energy | Relatively high | The electron-donating amino group raises the HOMO energy, similar to aniline. scispace.com |
| LUMO Energy | Moderately low | The thioester group and phenyl ring contribute to a delocalized π* system for the LUMO. |
| HOMO-LUMO Gap | Moderate | The combination of electron-donating and withdrawing features leads to a moderate energy gap. |
| Dipole Moment | Significant | The polar amino and thioester groups will generate a notable molecular dipole moment. |
| NBO Charges | Negative charge on N and O | The nitrogen of the amino group and the oxygen of the carbonyl are expected to have significant negative charges. afit.edu |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, key reactions to model would include hydrolysis of the thioester, N-acylation, and reactions at the aromatic ring.
Thioester hydrolysis is a well-studied reaction. usu.educhemrxiv.org Computational studies, often using DFT, can map the potential energy surface for both acid- and base-catalyzed hydrolysis. This involves locating the transition state for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. The calculated activation energy barrier provides a quantitative measure of the reaction rate. ulisboa.pt Studies on similar thioesters show that they are more reactive towards nucleophiles like amines than their oxygen ester counterparts. researchgate.net
Another important reaction pathway is intramolecular cyclization, where the amino group could potentially attack the thioester carbonyl, especially under certain conditions, leading to a benzisothiazolinone derivative. Modeling this pathway would involve calculating the transition state for the intramolecular nucleophilic attack. The feasibility of such a reaction would depend on the calculated energy barrier. ulisboa.pt
Table 2: Hypothetical Calculated Activation Energies for Key Reactions
| Reaction | Plausible Nucleophile | Predicted Activation Energy (Illustrative) | Method of Study |
| Thioester Hydrolysis | H2O / OH- | 15-25 kcal/mol | DFT with solvent model usu.edu |
| Aminolysis | R-NH2 | Lower than hydrolysis | DFT researchgate.net |
| Intramolecular Cyclization | Internal -NH2 | Dependent on conformation | DFT ulisboa.pt |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br+) | Dependent on position (ortho/para favored) | DFT |
Conformational Analysis and Stereochemical Considerations
The conformational flexibility of this compound is primarily associated with rotation around several single bonds: the C(aryl)-C(O) bond, the C(O)-S bond, and the S-C(phenyl) bond. Conformational analysis helps in identifying the most stable three-dimensional structures of the molecule. lumenlearning.comlibretexts.org
Studies on simple aromatic esters and thioesters have shown that planar conformations, where the carbonyl group is coplanar with the aromatic ring, are generally favored due to better electronic delocalization. researchgate.net For this compound, a key conformational question is the relative orientation of the amino group and the thioester group. Steric hindrance between the amino group and the bulky S-phenyl thioester could lead to non-planar minimum energy structures.
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules of this size due to its balance of accuracy and computational cost. nih.gov Functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), are commonly employed to optimize the geometry and calculate various properties. digitellinc.com
A typical DFT study on this compound would involve:
Geometry Optimization: Finding the lowest energy structure of the molecule.
Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. rsc.org
Calculation of Electronic Properties: Including HOMO-LUMO energies, molecular orbital plots, and MESP maps to understand electronic distribution and reactivity. digitellinc.com
Thermochemical Analysis: Predicting properties like enthalpy of formation and Gibbs free energy.
Such calculations on related molecules like thiophenol and aniline have provided valuable insights into their reactivity and spectroscopic properties. afit.edudigitellinc.com
Computational Prediction of Reactivity
The electronic parameters derived from quantum chemical calculations can be used to predict the reactivity of this compound.
Fukui Functions: These are used to predict the most likely sites for nucleophilic and electrophilic attack. For this molecule, the carbonyl carbon would be a predicted site for nucleophilic attack, while the ortho and para positions of the aminophenyl ring would be susceptible to electrophilic attack.
HOMO and LUMO Distribution: The spatial distribution of the HOMO indicates regions that are likely to donate electrons (nucleophilic sites), while the LUMO distribution highlights electron-accepting regions (electrophilic sites).
Bond Dissociation Energies (BDEs): The strength of various bonds can be calculated to predict which bonds are most likely to break under thermal or photochemical conditions. For instance, the C-S and S-C bonds would be of particular interest. researchgate.net
The reactivity of the thioester group is of special note. Thioesters are known to be effective acylating agents, and their reactivity can be fine-tuned by substituents on the aromatic rings. chemrxiv.orgwikipedia.org The presence of the electron-donating amino group is expected to slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl thioester.
Advanced Analytical Methodologies for S Phenyl 2 Aminobenzenecarbothioate Characterization
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic methods are fundamental in elucidating the molecular architecture of S-phenyl 2-aminobenzenecarbothioate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the connectivity and chemical environment of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of this compound. In a typical analysis, the compound is dissolved in a deuterated solvent, such as CDCl₃, and the spectra are recorded on a high-field spectrometer.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the aminobenzoyl and the phenyl rings, as well as a broad signal for the amine (NH₂) protons. The chemical shifts (δ) of the aromatic protons are influenced by their position relative to the electron-withdrawing thioester group and the electron-donating amino group. Protons on the aminobenzoyl ring would likely appear in the range of δ 6.5-7.5 ppm, while the protons of the S-phenyl group would resonate at approximately δ 7.2-7.6 ppm. The integration of these signals confirms the number of protons in each chemical environment.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the thioester group is characteristically deshielded and would appear at a downfield chemical shift, typically in the range of δ 165-175 ppm. The aromatic carbons would generate a series of signals between δ 115 and 150 ppm. The specific chemical shifts can be assigned using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional correlation spectroscopy (e.g., HSQC, HMBC).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum, typically recorded from a KBr pellet or as a thin film, would show key absorption bands. A strong absorption band around 1680-1660 cm⁻¹ is indicative of the C=O stretching vibration of the thioester group. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3450-3300 cm⁻¹. The C-S stretching vibration is expected to show a weaker absorption in the range of 710-570 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~7.2-7.6 (m, 5H, S-Ph), ~6.5-7.5 (m, 4H, aminobenzoyl-H), ~4.5 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~168 (C=O), ~115-150 (aromatic C), other signals for specific carbons |
| IR (KBr) | Wavenumber (cm⁻¹) | ~3450-3300 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~1670 (C=O stretch), ~1600-1450 (C=C stretch), ~700 (C-S stretch) |
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight of this compound and assessing its purity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₃H₁₁NOS), which is 229.06. The fragmentation pattern provides further structural information. Common fragmentation pathways would likely involve the cleavage of the thioester bond, leading to fragment ions corresponding to the benzoyl moiety and the thiophenyl radical, or vice versa.
Electrospray ionization (ESI) is a softer ionization technique that is also well-suited for this molecule, typically producing a protonated molecule [M+H]⁺ at m/z 230.07. The isotopic pattern of the molecular ion peak, particularly the presence of the ³⁴S isotope at M+2, can further confirm the presence of a sulfur atom in the molecule.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Ion | Predicted m/z |
| HRMS (ESI) | [M+H]⁺ | 230.0690 (Calculated for C₁₃H₁₂NOS⁺) |
| MS (EI) | M⁺ | 229 |
| MS (EI) | Fragment | Fragments corresponding to [C₇H₆NO]⁺ and [C₆H₅S]⁺ |
Chromatographic Separations for Purity and Mixture Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic techniques are essential for determining the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, likely in the range of 254 nm or 280 nm. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification and quantification. The peak area is proportional to the concentration, allowing for accurate purity assessment.
Gas Chromatography (GC): GC can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The sample is injected into a heated inlet, vaporized, and carried through the column by an inert carrier gas (e.g., helium or nitrogen). The retention time is used for identification. GC coupled with a mass spectrometer (GC-MS) provides a powerful analytical tool, offering both chromatographic separation and mass spectral identification of the compound and any impurities.
Table 3: Predicted Chromatographic Parameters for this compound
| Technique | Parameter | Predicted Condition/Value |
| HPLC | Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient | |
| Detection | UV at ~254 nm | |
| GC-MS | Column | Capillary, e.g., DB-5ms |
| Carrier Gas | Helium | |
| Detection | Mass Spectrometry |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound, provided that suitable single crystals can be grown. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.
For a related compound, S-Phenyl benzothioate, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.gov It is plausible that this compound could crystallize in a similar system. The crystal structure would reveal the planarity of the aromatic rings and the conformation of the thioester linkage. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonds involving the amine group and the thioester carbonyl oxygen, as well as potential π-π stacking interactions between the aromatic rings, which govern the crystal packing.
Table 4: Hypothetical Crystallographic Data for this compound (based on analogous structures)
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.0 |
| c (Å) | ~14.0 |
| β (°) | ~105 |
| V (ų) | ~1150 |
| Z | 4 |
Applications of S Phenyl 2 Aminobenzenecarbothioate in Complex Organic Synthesis
Use as a Versatile Synthetic Intermediate
The versatility of S-phenyl 2-aminobenzenecarbothioate as a synthetic intermediate is rooted in the dual reactivity of its constituent functional groups. The 2-amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation. Simultaneously, the S-phenylcarbothioate moiety provides an electrophilic center at the carbonyl carbon, susceptible to nucleophilic attack, and can also be a source of the 2-aminothiophenol (B119425) scaffold through hydrolysis or other cleavage reactions.
One of the primary methods for the synthesis of S-aryl 2-aminobenzenecarbothioates involves the ring-opening of isatoic anhydrides. For instance, the reaction of isatoic anhydride (B1165640) with a tetrathiomolybdate (B108656) reagent can generate the corresponding S-aryl 2-aminobenzenecarbothioate derivatives. bohrium.com This approach provides a direct entry to this class of compounds, highlighting their accessibility for further synthetic transformations.
Table 1: Synthesis of S-Aryl 2-aminobenzenecarbothioates from Isatoic Anhydrides bohrium.com
| Entry | Isatoic Anhydride | Disulfide | Product | Yield (%) |
| 1 | Isatoic anhydride | Diphenyl disulfide | This compound | 85 |
| 2 | 5-Nitroisatoic anhydride | Diphenyl disulfide | S-phenyl 2-amino-5-nitrobenzenecarbothioate | 78 |
| 3 | Isatoic anhydride | Dibenzyl disulfide | S-benzyl 2-aminobenzenecarbothioate | 82 |
Note: The table is illustrative and based on reported synthetic methods for this class of compounds.
The thioester functionality in this compound is of particular interest. Thioesters are known to be more reactive towards nucleophiles than their corresponding oxygen-based esters, a feature that can be exploited for the efficient formation of amide bonds. nih.gov This enhanced reactivity makes this compound a potential acyl donor in the synthesis of amides, peptides, and other acylated nitrogen-containing molecules under milder conditions than those required for traditional esters.
Role in the Construction of Nitrogen and Sulfur Heterocycles
The structural framework of this compound, containing both a nucleophilic nitrogen and a sulfur atom (albeit in a thioester linkage), makes it a logical precursor for the synthesis of nitrogen and sulfur-containing heterocycles. While direct examples of its use are not extensively reported, its constituent parts, 2-aminothiophenol and a benzoyl equivalent, are common starting materials for heterocycles like phenothiazines and quinazolines.
Phenothiazines: These tricyclic compounds, possessing a central thiazine (B8601807) ring flanked by two benzene (B151609) rings, are important scaffolds in medicinal chemistry. The classical synthesis of phenothiazines often involves the reaction of a 2-aminothiophenol derivative with a cyclohexanone (B45756) or a related species. Although not a direct application, this compound could potentially serve as a precursor to the required 2-aminothiophenol in situ, or the thioester itself might undergo a cyclization-condensation sequence under specific reaction conditions.
Quinazolines: Quinazolines are another class of heterocyles with significant biological activity. Their synthesis can be achieved through various routes, often involving the cyclization of 2-aminobenzoyl derivatives. For instance, 2-substituted quinazolin-4(3H)-ones can be synthesized from 2-aminobenzoic acid derivatives. mdpi.com In this context, this compound could be envisioned as a starting material where the thioester functionality is transformed into the quinazolinone core through reaction with a suitable nitrogen source.
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The dual functionality of this compound makes it an intriguing candidate for participation in MCRs. The amino group can engage in reactions with carbonyl compounds to form imines, while the thioester can be attacked by a nucleophile.
While specific MCRs involving this compound are not well-documented, the broader class of 2-aminothiophenol derivatives is known to participate in such reactions. For example, 2-aminothiophenol can react with aldehydes and other components to generate benzothiazole (B30560) derivatives in a one-pot fashion. researchgate.netresearchgate.net Given that this compound can be considered a protected form of 2-aminothiophenol and a benzoic acid derivative, its potential to engage in similar MCRs under appropriate catalytic conditions remains an area ripe for exploration.
Integration into Tandem Reaction Sequences
Tandem reactions, also known as cascade or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These sequences are powerful tools for the rapid construction of molecular complexity. The structure of this compound is well-suited for initiating or participating in tandem reactions.
For example, an initial reaction at the amino group could trigger a subsequent cyclization involving the thioester. Alternatively, a reaction at the thioester could unveil a reactive thiol that then participates in a subsequent intramolecular transformation. Although specific examples involving this compound are scarce in the literature, the general principles of tandem reactions involving related structures, such as 2-aminobenzaldehydes or 2-mercaptobenzaldehydes, are well-established. These reactions often proceed through Michael additions or other conjugate additions followed by intramolecular cyclizations to afford complex heterocyclic systems. beilstein-journals.org
Contribution to the Synthesis of Functionalized Organic Molecules
The ability of this compound to serve as a source of both a nucleophilic amine and an electrophilic acyl group, or as a precursor to the 2-aminothiophenol scaffold, suggests its potential contribution to the synthesis of a variety of functionalized organic molecules.
Beyond heterocycles, the reactivity of the thioester allows for its conversion into other functional groups. For instance, reduction of the thioester could lead to the corresponding alcohol, while reaction with organometallic reagents could provide ketones. The amino group can be readily derivatized to introduce a wide array of substituents, further expanding the molecular diversity accessible from this starting material. The synthesis of various functionalized thioesters has been reported, showcasing the tolerance of this class of compounds to a range of functional groups. researchgate.net
Future Research Directions and Emerging Trends for S Phenyl 2 Aminobenzenecarbothioate
Development of More Sustainable Synthetic Routes
Currently, there is a lack of published research on specific, sustainable synthetic methodologies for S-phenyl 2-aminobenzenecarbothioate. General principles of organic synthesis would suggest its preparation could involve the reaction of 2-aminothiophenol (B119425) with benzoyl chloride or a related benzoic acid derivative. Future research in this area would likely focus on the development of greener methods, potentially utilizing milder reaction conditions, more environmentally benign solvents, and catalysts that can be easily recovered and reused. The exploration of one-pot syntheses or flow chemistry approaches could also contribute to more sustainable production of this compound.
Exploration of Novel Catalytic Systems
The synthesis of thioesters often benefits from catalysis. For this compound, research into novel catalytic systems could be a fruitful avenue. This might include the use of transition metal catalysts, organocatalysts, or even biocatalysts to improve reaction efficiency, yield, and selectivity. The development of catalysts that can operate under ambient temperature and pressure would be particularly significant from a green chemistry perspective.
Expansion of Reaction Scope and Derivatization
The structure of this compound offers several sites for derivatization, which could lead to a wide array of new compounds with potentially useful properties. The amino group can be acylated, alkylated, or used as a handle to introduce other functional groups. The aromatic rings could undergo electrophilic substitution reactions, and the thioester bond itself could be a site for further transformations. Systematic studies exploring these derivatization pathways are needed to unlock the full potential of this chemical scaffold.
Investigations into Advanced Material Applications
Thioester-containing molecules have been investigated for their potential in materials science, including polymers and functional materials. The unique combination of an aromatic amine and a thioester in this compound could impart interesting optical, electronic, or self-assembly properties. Future research could explore its use as a monomer in polymerization reactions, as a building block for metal-organic frameworks (MOFs), or as a component in the design of novel sensors or responsive materials. However, to date, no such applications have been reported in the scientific literature.
Computational Design of New this compound Transformations
Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, which can guide experimental work. In the case of this compound, density functional theory (DFT) calculations could be employed to study its electronic structure, predict its reactivity in various chemical reactions, and design new transformations. Such computational studies could accelerate the discovery of novel derivatives and applications by providing insights into reaction mechanisms and predicting the properties of yet-to-be-synthesized compounds. As with other areas of research on this specific compound, dedicated computational studies are currently lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
